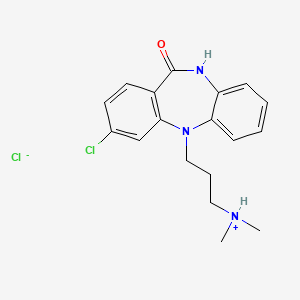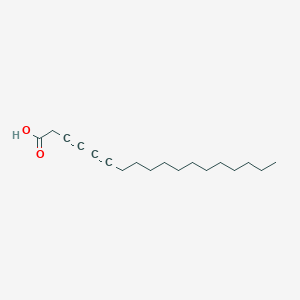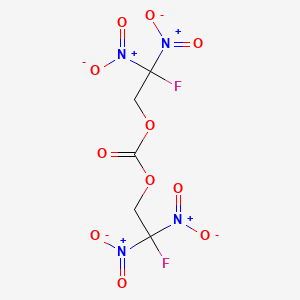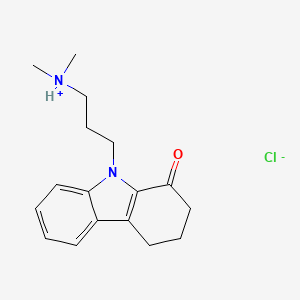
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of dibenzodiazepine and is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride typically involves the reaction of 8-chloro-5,10-dihydrodibenzo(b,e)(1,4)diazepin-11-one with 3-(dimethylamino)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Primarily used in the development of antipsychotic drugs, such as clozapine, which is used to treat schizophrenia.
Industry: Employed in the production of fine chemicals and pharmaceutical intermediates
Mecanismo De Acción
The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity to exert antipsychotic effects. The compound’s structure allows it to bind to these receptors and alter their signaling pathways, leading to therapeutic effects in conditions like schizophrenia .
Comparación Con Compuestos Similares
Similar Compounds
Clozapine: Another dibenzodiazepine derivative used as an antipsychotic.
Olanzapine: A thienobenzodiazepine derivative with similar antipsychotic properties.
Quetiapine: A dibenzothiazepine derivative used to treat bipolar disorder and schizophrenia.
Uniqueness
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound in the treatment of psychiatric disorders .
Propiedades
Número CAS |
32038-67-8 |
|---|---|
Fórmula molecular |
C18H21Cl2N3O |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
3-(9-chloro-6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-21(2)10-5-11-22-16-7-4-3-6-15(16)20-18(23)14-9-8-13(19)12-17(14)22;/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23);1H |
Clave InChI |
GGLQKLQQWQDYAR-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCCN1C2=CC=CC=C2NC(=O)C3=C1C=C(C=C3)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)






![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)



